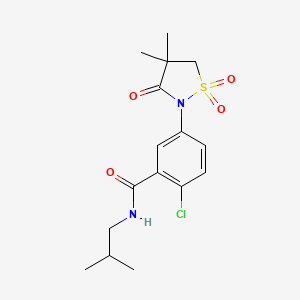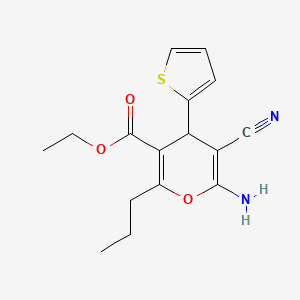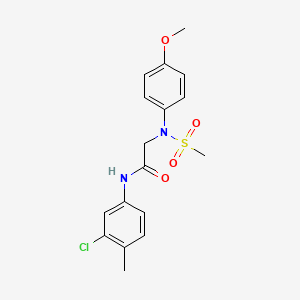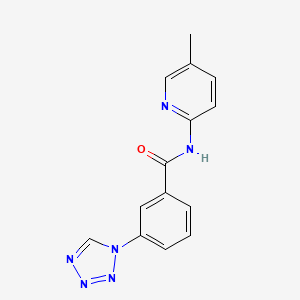![molecular formula C18H18BrN3O2S B4994219 N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)
N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide, also known as MTAPA, is a synthetic compound that has been widely used in scientific research. MTAPA is a thiazole-based compound that has been shown to exhibit potent antitumor activity in preclinical studies.
Wirkmechanismus
N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide exerts its antitumor activity by targeting multiple signaling pathways involved in cancer progression. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and proliferation. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, this compound has been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in preventing cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including multidrug-resistant cancer cells. This compound also exhibits anti-inflammatory and antioxidant properties, which may contribute to its antitumor activity. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent antitumor activity and has a low toxicity profile, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its pharmacokinetic properties and optimal dosing regimen.
Zukünftige Richtungen
There are several future directions for the study of N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide. First, more studies are needed to determine its mechanism of action and pharmacokinetic properties. Second, more preclinical studies are needed to determine its efficacy in vivo and its potential for clinical development. Third, more studies are needed to determine its potential for combination therapy with other antitumor agents. Finally, more studies are needed to determine its potential for other therapeutic applications, such as anti-inflammatory and antioxidant therapy.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its antitumor activity. It exhibits potent antitumor activity by targeting multiple signaling pathways involved in cancer progression. This compound also exhibits anti-inflammatory and antioxidant properties, which may contribute to its antitumor activity. Although more studies are needed to determine its mechanism of action and pharmacokinetic properties, this compound has the potential to be developed into a promising antitumor agent.
Synthesemethoden
The synthesis of N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide involves the reaction of 4-aminoacetophenone with 4-methoxyphenacyl bromide to form 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetophenone. This intermediate product is then treated with hydrobromic acid to yield this compound hydrobromide. The overall yield of the synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In addition to its antitumor activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S.BrH/c1-12(22)19-14-5-7-15(8-6-14)20-18-21-17(11-24-18)13-3-9-16(23-2)10-4-13;/h3-11H,1-2H3,(H,19,22)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYZVOXGJCAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
![N-(3,4-difluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4994150.png)
![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)
![N-(3,4-difluorobenzyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4994163.png)
![N-(3-nitrophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4994180.png)
![1-(3-chlorophenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B4994185.png)

![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994190.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)

![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)